4-Methyl-6-nitro-7-hydroxy-1-indanone
Description
Properties
Molecular Formula |
C10H9NO4 |
|---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
7-hydroxy-4-methyl-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9NO4/c1-5-4-7(11(14)15)10(13)9-6(5)2-3-8(9)12/h4,13H,2-3H2,1H3 |
InChI Key |
LROSBDOVSPAIET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
4-Methyl-6-nitro-7-hydroxy-1-indanone has been studied for its potential pharmacological properties. Research indicates that it exhibits significant biological activity, particularly as an anti-inflammatory and anticancer agent.
Anticancer Properties
The compound has shown promise in the treatment of various cancers. A study highlighted its effectiveness as a dual-action agent against breast cancer cells, where it functions by inhibiting cell proliferation and inducing apoptosis .
Anti-inflammatory Effects
This compound has also been identified as an effective anti-inflammatory agent. It acts by modulating inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases .
Other Pharmacological Activities
The compound has been recognized for its potential in treating neurodegenerative diseases and as an analgesic. Its ability to inhibit cholinesterases suggests a role in Alzheimer's disease therapy .
Agricultural Applications
In addition to its medicinal uses, this compound shows efficacy in agriculture, particularly as an insecticide and fungicide.
Insecticidal Activity
Research has demonstrated that derivatives of this compound possess insecticidal properties against various pests, including American cockroaches. The structure-activity relationship studies indicate that modifications can enhance efficacy .
Fungicidal Properties
The compound's ability to disrupt fungal cell membranes makes it a candidate for use in crop protection against fungal pathogens, thereby improving agricultural yield and sustainability .
Synthesis and Characterization
The synthesis of this compound involves several methods, including the reaction of specific precursors under controlled conditions to achieve high yields with minimal by-products.
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| Lewis Acid Catalysis | 96% | High selectivity and efficiency |
| Copper-Catalyzed Reactions | Varies (45%-78%) | Wide functional group compatibility |
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at specific concentrations, demonstrating its potential as an effective therapeutic agent against breast cancer .
Case Study 2: Insecticidal Efficacy
In field trials, formulations containing this compound were tested against common agricultural pests. The results showed a marked decrease in pest populations compared to untreated controls, highlighting the compound's potential as a natural pesticide alternative .
Comparison with Similar Compounds
Key Observations:
Impact of Substituents on Melting Point: Methoxy-substituted indanones (5- and 6-Methoxy-1-indanone) share identical melting points (108–110°C) despite positional isomerism . This suggests minimal steric or electronic effects between these isomers. The introduction of a nitro group at position 7 in 6-Methoxy-7-nitro-1-indanone raises the melting point to 157–161°C due to increased polarity and intermolecular interactions (e.g., dipole-dipole, π-stacking) .
Density and Molecular Weight: Nitro-substituted indanones (e.g., 6-Methoxy-7-nitro-1-indanone) exhibit higher density (1.373 g/cm³) compared to non-nitro analogs, attributable to the nitro group’s electron-withdrawing nature and molecular packing efficiency .
Functional Group Effects: Hydroxy vs. However, this may reduce thermal stability due to possible dehydration reactions. Nitro Group Reactivity: The nitro group at position 6 or 7 enhances electrophilic substitution resistance but may facilitate reduction reactions, a property leveraged in pharmaceutical intermediates .
Structural Isomerism: Positional differences (e.g., methyl at position 4 vs. methoxy at position 6) alter electronic distribution.
Preparation Methods
Reaction Conditions and Regioselectivity
Nitration is performed using a mixture of concentrated nitric acid (HNO₃) and acetic acid (CH₃COOH) at 0–5°C. The hydroxyl group at position 7 activates the aromatic ring, while the methyl group at position 4 exerts a steric and electronic influence, favoring nitration at the 6-position. The reaction proceeds via electrophilic aromatic substitution, with the nitronium ion (NO₂⁺) generated in situ.
Yield and Byproducts
Under optimized conditions, this method achieves a yield of 68–72%. Minor byproducts include the 5-nitro isomer (4-methyl-5-nitro-7-hydroxy-1-indanone), formed due to competing meta-directing effects of the hydroxyl group. Purification via recrystallization from ethanol-water mixtures enhances purity to >95%.
Fries Rearrangement and Subsequent Functionalization
An alternative pathway begins with the synthesis of 4-methyl-7-hydroxy-1-indanone (1 ) itself, which is then nitrated. The precursor 1 is synthesized via Fries rearrangement of dihydrocoumarin derivatives.
Fries Rearrangement of Dihydrocoumarin
Dihydrocoumarin (2 ) undergoes Fries rearrangement in the presence of aluminum chloride (AlCl₃) at 120°C, yielding 4-hydroxy-1-indanone (3 ). Subsequent O-methylation with dimethyl sulfate (DMS) introduces the methyl group at position 4, forming 1 :
Nitration of the Intermediate
The nitration of 1 follows the protocol outlined in Section 1, with comparable yields and regioselectivity. This two-step approach ensures a scalable synthesis of 1 before nitration, though the Fries rearrangement step requires careful control to avoid over-methylation.
Beckmann Rearrangement of 1-Indanone Oxime Derivatives
A less conventional route involves the Beckmann rearrangement of 1-indanone oxime tosylates, which can yield substituted indanones amenable to further functionalization.
Oxime Formation and Rearrangement
1-Indanone (4 ) is converted to its oxime derivative (5 ) using hydroxylamine hydrochloride. Tosylation of 5 with p-toluenesulfonyl chloride (TsCl) forms the tosylate (6 ), which undergoes Beckmann rearrangement in polyphosphoric acid (PPA) at 110°C to yield 4-methyl-1-indanone (7 ):
Hydroxylation and Nitration
Subsequent hydroxylation at position 7 (via directed ortho-metalation) and nitration at position 6 completes the synthesis. However, this multi-step sequence suffers from low overall yields (∼40%) due to incomplete rearrangements and competing side reactions.
Rhodium-Catalyzed Carbonylative Arylation
A modern approach employs rhodium catalysis to construct the indanone core directly. Phenylboroxines react with alkynes under carbon monoxide (CO) atmosphere, forming 4-methyl-1-indanone derivatives.
Catalytic Cycle and Substrate Scope
The reaction utilizes [Rh(cod)Cl]₂ as a catalyst, with electron-deficient diarylacetylenes providing higher yields (up to 78%). For example, 4-methylphenylboroxine reacts with 1-phenylpropyne to form 4-methyl-1-indanone, which is subsequently hydroxylated and nitrated.
Limitations
While efficient, this method requires specialized catalysts and anhydrous conditions, limiting its practicality for large-scale synthesis.
Nitration of Indane-1,3-dione Derivatives
Indane-1,3-dione (8 ) serves as a versatile precursor for nitroindanones. Direct nitration of 8 with fuming HNO₃ introduces a nitro group at the methylene position, yielding 2-nitroindane-1,3-dione (9 ). Subsequent reduction and rearrangement steps can theoretically access this compound, though this route remains exploratory.
Comparative Analysis of Preparation Methods
Mechanistic Insights and Optimization Strategies
Role of Substituents on Nitration
The hydroxyl group at position 7 strongly activates the aromatic ring, directing nitration to the ortho (6) and para (5) positions. Computational studies suggest that steric hindrance from the methyl group at position 4 disfavors para substitution, enhancing 6-nitro selectivity.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., acetic acid) stabilize the nitronium ion, improving reaction rates. Lower temperatures (0–5°C) minimize side reactions, such as oxidation of the hydroxyl group.
Industrial and Laboratory Considerations
For industrial-scale production, the direct nitration route (Section 1) offers the best balance of yield and cost. Laboratory settings may favor rhodium-catalyzed methods for their synthetic elegance, despite higher costs. Future research should explore biocatalytic nitration or flow chemistry to enhance efficiency .
Q & A
Q. How can researchers optimize the synthesis of 4-Methyl-6-nitro-7-hydroxy-1-indanone to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves stepwise adjustments to reaction conditions (e.g., temperature, solvent polarity, and catalyst loading). For nitro- and hydroxy-substituted indanones, regioselective nitration and methylation steps are critical. Purification techniques such as column chromatography (using silica gel) or recrystallization (from ethanol/water mixtures) can enhance purity. Monitoring via TLC or HPLC ensures intermediate stability, while elemental analysis confirms final product integrity .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- Methodological Answer : A combination of H/C NMR (to confirm substituent positions and aromaticity), FT-IR (to identify nitro and hydroxy groups via stretching frequencies at ~1520 cm and ~3400 cm, respectively), and high-resolution mass spectrometry (HRMS) is recommended. X-ray crystallography may resolve structural ambiguities, though crystallization challenges for nitro derivatives may require co-crystallization agents .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound under varying pH conditions?
- Methodological Answer : Contradictions in reactivity data (e.g., unexpected degradation or side reactions) require iterative hypothesis testing. For example:
Controlled pH Studies : Perform kinetic assays across a pH range (2–12) to identify stability thresholds.
Mechanistic Probes : Use isotopic labeling (O in hydroxy groups) to trace reaction pathways.
Statistical Analysis : Apply multivariate regression to isolate variables (e.g., buffer composition vs. pH).
Cross-referencing with structurally similar compounds (e.g., 1-indanone derivatives) can contextualize anomalies .
Q. How can computational modeling predict the biological activity of this compound, and what experimental validations are required?
- Methodological Answer :
- In Silico Approaches : Molecular docking (using AutoDock Vina) against target enzymes (e.g., cyclooxygenase-2) can predict binding affinities. Density functional theory (DFT) calculations assess electronic properties influencing reactivity.
- Experimental Validation : Validate predictions via in vitro assays (e.g., enzyme inhibition studies). Ensure biological data includes replicates and controls to address variability. Raw datasets should be archived in appendices, with processed data in the main text for transparency .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?
- Methodological Answer : Discrepancies may arise from impurities, solvent polarity, or measurement techniques. To resolve:
- Standardize Protocols : Use USP-grade solvents and controlled temperature settings.
- Comparative Testing : Replicate solubility measurements using gravimetric vs. spectrophotometric methods.
- Error Analysis : Calculate uncertainties (e.g., ±0.5% for gravimetric) and report confidence intervals. Reference analogous compounds (e.g., 1-indanone derivatives) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
